diethyl [3-(trifluoromethyl)benzoyl]phosphonate diethyl [3-(trifluoromethyl)benzoyl]phosphonate
Brand Name: Vulcanchem
CAS No.: 86208-45-9
VCID: VC7924567
InChI: InChI=1S/C12H14F3O4P/c1-3-18-20(17,19-4-2)11(16)9-6-5-7-10(8-9)12(13,14)15/h5-8H,3-4H2,1-2H3
SMILES: CCOP(=O)(C(=O)C1=CC(=CC=C1)C(F)(F)F)OCC
Molecular Formula: C12H14F3O4P
Molecular Weight: 310.21 g/mol

diethyl [3-(trifluoromethyl)benzoyl]phosphonate

CAS No.: 86208-45-9

Cat. No.: VC7924567

Molecular Formula: C12H14F3O4P

Molecular Weight: 310.21 g/mol

* For research use only. Not for human or veterinary use.

diethyl [3-(trifluoromethyl)benzoyl]phosphonate - 86208-45-9

Specification

CAS No. 86208-45-9
Molecular Formula C12H14F3O4P
Molecular Weight 310.21 g/mol
IUPAC Name diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C12H14F3O4P/c1-3-18-20(17,19-4-2)11(16)9-6-5-7-10(8-9)12(13,14)15/h5-8H,3-4H2,1-2H3
Standard InChI Key BJPUWQUHANRUMW-UHFFFAOYSA-N
SMILES CCOP(=O)(C(=O)C1=CC(=CC=C1)C(F)(F)F)OCC
Canonical SMILES CCOP(=O)(C(=O)C1=CC(=CC=C1)C(F)(F)F)OCC

Introduction

Chemical and Structural Profile

Molecular Architecture

Diethyl [3-(trifluoromethyl)benzoyl]phosphonate consists of a benzoyl group substituted at the meta position with a trifluoromethyl (–CF3_3) group, linked to a diethyl phosphonate moiety (–PO(OEt)2_2). The trifluoromethyl group confers electron-withdrawing properties, enhancing the electrophilicity of the adjacent carbonyl and phosphonate groups . This electronic configuration facilitates nucleophilic attacks and cross-coupling reactions, making the compound valuable in synthetic pathways.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H14F3O4P\text{C}_{12}\text{H}_{14}\text{F}_{3}\text{O}_{4}\text{P}
Molecular Weight310.21 g/mol
Purity (Commercial)95%
Packaging5 mg
Price (as of 2021)$496.4 per 5 mg

The compound’s density, boiling point, and melting point remain unreported in accessible literature, highlighting gaps in publicly available data.

Synthesis and Manufacturing

Challenges in Optimization

Synthetic yields for complex phosphonates often suffer from side reactions, such as the formation of alkynylphosphonates . For diethyl [3-(trifluoromethyl)benzoyl]phosphonate, steric hindrance from the –CF3_3 group may further complicate reactivity. Purification typically involves column chromatography with nonpolar solvents (e.g., petroleum ether/isopropanol mixtures) , though scalability remains a concern due to the compound’s high cost and limited commercial availability .

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For related phosphonates, 1H^1\text{H} NMR spectra exhibit characteristic splits for ethyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 7.3–8.1 ppm) . The –CF3_3 group’s presence is confirmed via 19F^{19}\text{F} NMR, with a singlet near δ –60 ppm . Phosphorus-31 NMR typically shows a peak near δ 20 ppm for the phosphonate moiety .

Mass spectrometry (MS) data for the compound remains unpublished, but high-resolution MS (HRMS) of analogous phosphonates reveals molecular ion peaks matching theoretical exact masses . For example, diethyl benzylphosphonate exhibits an exact mass of 228.09200 , suggesting similar precision for the trifluoromethyl derivative.

Applications and Research Findings

Pharmaceutical Intermediates

Phosphonates are pivotal in drug design due to their bioisosteric resemblance to phosphate groups. While direct studies on diethyl [3-(trifluoromethyl)benzoyl]phosphonate are lacking, structurally related compounds exhibit antimicrobial and enzyme inhibitory activity . The –CF3_3 group enhances metabolic stability and membrane permeability, making this compound a candidate for protease inhibitors or kinase-targeted therapies.

Materials Science

The trifluoromethyl group’s lipophilicity and electron-withdrawing nature make this phosphonate suitable for surface coatings and flame retardants. In polymer chemistry, phosphonates improve thermal stability and adhesion properties .

Future Directions

Research priorities include:

  • Optimized Synthesis: Developing catalytic systems to improve yields.

  • Biological Screening: Evaluating antimicrobial and enzyme inhibitory activity.

  • Material Applications: Testing in polymer composites and coatings.

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